molecular formula C6H13NO8S B1206868 N-Sulfoglucosamine CAS No. 4607-22-1

N-Sulfoglucosamine

カタログ番号: B1206868
CAS番号: 4607-22-1
分子量: 259.24 g/mol
InChIキー: KZWHEHSUEBTKJM-SLPGGIOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions:

    N-Sulfonation of Glucosamine: The preparation of N-Sulfoglucosamine typically involves the sulfonation of glucosamine.

    N-Deacetylation and N-Sulfonation: Another method involves the deacetylation of N-acetylglucosamine followed by N-sulfonation.

Industrial Production Methods:

    Enzymatic Synthesis: Industrial production of this compound can be achieved through enzymatic synthesis using recombinant enzymes.

化学反応の分析

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Enzymatic Function and Mechanism

N-Sulfoglucosamine is primarily associated with the enzyme this compound sulfohydrolase (SGSH), which catalyzes the hydrolysis of sulfate esters from this compound residues. This enzyme is crucial for the degradation of heparan sulfate, a glycosaminoglycan involved in cellular signaling and structural integrity of tissues. The mechanism involves key residues in the enzyme's active site that facilitate the cleavage of the nitrogen-sulfur bond, leading to the release of sulfate groups from substrates .

Key Mechanism Steps:

  • Hydration of formylglycine to form a geminal diol.
  • Deprotonation by aspartic acid to activate nucleophilic attack on sulfate.
  • Proton donation by histidine residues to facilitate substrate cleavage.

Disease Modeling

This compound is implicated in mucopolysaccharidosis type IIIA (MPS IIIA), a lysosomal storage disorder caused by SGSH deficiency. This condition leads to the accumulation of heparan sulfate, resulting in neurodegeneration and various systemic symptoms. Research has developed mouse models to study MPS IIIA, which have been instrumental in understanding disease progression and testing therapeutic interventions such as gene therapy and enzyme replacement therapy .

Case Study: MPS IIIA Mouse Model

  • A novel immune-deficient MPS IIIA mouse model was created to study the disease's effects on various tissues.
  • The model exhibited significant neurodegeneration and tissue-specific pathology, aiding in the exploration of potential treatments .

Therapeutic Applications

The therapeutic landscape for conditions related to this compound focuses on restoring SGSH activity or compensating for its deficiency. Current strategies include:

  • Gene Therapy: Techniques aimed at correcting mutations in the SGSH gene are under investigation, with promising results in preclinical models.
  • Enzyme Replacement Therapy: Administration of recombinant SGSH is being explored to alleviate symptoms associated with MPS IIIA by reducing heparan sulfate accumulation .

Analytical Techniques

This compound and its derivatives can be analyzed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for detailed structural characterization of glycosaminoglycans and their metabolites, providing insights into their biological roles and potential therapeutic targets .

NMR Spectroscopy Applications:

  • Identification of monosaccharide components in glycosaminoglycans.
  • Characterization of structural features relevant to biological activity.

Summary Table of Applications

Application AreaDescriptionKey Findings/Notes
Enzymatic FunctionHydrolysis of sulfate esters by SGSH.Critical for heparan sulfate degradation .
Disease ModelingMouse models for MPS IIIA research.Help understand pathophysiology and test therapies .
Therapeutic StrategiesGene therapy and enzyme replacement therapy for MPS IIIA.Emerging treatments show promise in preclinical studies .
Analytical TechniquesNMR spectroscopy for structural analysis of this compound derivatives.Essential for characterizing glycosaminoglycans .

作用機序

Enzymatic Hydrolysis:

類似化合物との比較

Uniqueness:

    Specific Sulfation Pattern: N-Sulfoglucosamine has a unique sulfation pattern that distinguishes it from other sulfated glucosamines.

生物活性

N-Sulfoglucosamine (GlcNS) is a sulfated derivative of glucosamine, playing a significant role in various biological processes, particularly in the context of glycosaminoglycans (GAGs) such as heparan sulfate and heparin. This article explores the biological activity of this compound, focusing on its enzymatic interactions, clinical implications, and research findings.

1. Enzymatic Role and Mechanism

This compound is primarily associated with the enzyme This compound sulfohydrolase (SGSH) , which belongs to the sulfatase family. This enzyme catalyzes the cleavage of N-linked sulfate groups from GAGs, a critical step in the degradation of heparan sulfate and heparin. The active site of SGSH contains a formylglycine residue that is essential for its catalytic activity. The mechanism involves several steps:

  • Formation of Enzyme-Substrate Complex : The negatively charged oxygen atom from the hydroxyl group of the gem-diol attacks the sulfur atom in the sulfate group, forming a covalent enzyme-substrate complex.
  • Cleavage of Sulfate Group : An acid (likely histidine) protonates the nitrogen atom in the substrate, facilitating the cleavage of the S-N bond.
  • Regeneration of Enzyme : The enzyme is regenerated after releasing the sulfate ion, allowing it to participate in further catalytic cycles .

2. Clinical Implications

Deficiency in SGSH leads to Mucopolysaccharidosis type IIIA (MPS IIIA) , a lysosomal storage disorder characterized by neurodegeneration and developmental regression. A recent study highlighted a case involving an 8-year-old girl diagnosed with MPS IIIA due to a novel mutation in the SGSH gene. Clinical features included:

  • Developmental regression
  • Seizures
  • Cerebral atrophy
  • Hepatomegaly

Genetic analysis identified two mutations in the SGSH gene, with one being novel and likely pathogenic .

3. Research Findings

Recent studies have explored various aspects of this compound's biological activity:

Table 1: Summary of Research Findings on this compound

Study ReferenceFocus AreaKey Findings
Enzymatic MechanismDetailed enzymatic action of SGSH on heparan sulfate degradation.
Clinical Case StudyDocumented clinical features and genetic mutations in MPS IIIA patients.
Therapeutic ApproachesInvestigated efficacy of anti-human transferrin receptor antibody-fused SGSH in MPS IIIA mouse models.
Mouse Model DevelopmentCharacterized immune-deficient MPS IIIA mouse model for studying disease progression and treatment efficacy.

4. Case Studies

One notable case involved a pediatric patient with MPS IIIA who exhibited rapid developmental regression and other neurological symptoms. Genetic testing revealed two missense mutations in the SGSH gene, emphasizing the importance of genetic screening for early diagnosis and potential therapeutic interventions .

5. Future Directions

Research continues to focus on developing enzyme replacement therapies for MPS IIIA using modified forms of SGSH or gene therapy approaches to restore enzyme function. Studies are also investigating potential small molecule drugs that could enhance residual SGSH activity or compensate for its deficiency.

特性

CAS番号

4607-22-1

分子式

C6H13NO8S

分子量

259.24 g/mol

IUPAC名

[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]sulfamic acid

InChI

InChI=1S/C6H13NO8S/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9/h1,3-7,9-12H,2H2,(H,13,14,15)/t3-,4+,5+,6+/m0/s1

InChIキー

KZWHEHSUEBTKJM-SLPGGIOYSA-N

SMILES

C(C(C(C(C(C=O)NS(=O)(=O)O)O)O)O)O

異性体SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)NS(=O)(=O)O)O)O)O)O

正規SMILES

C(C(C(C(C(C=O)NS(=O)(=O)O)O)O)O)O

Key on ui other cas no.

22487-35-0

同義語

2-sulfamino-2-deoxyglucopyranose
glucosamine 2-sulfate
glucosamine 2-sulfate, (D)-isomer
glucosamine 2-sulfate, potassium salt, (D)-isome

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。